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Compound of Interest

Compound Name: 29-Hydroxyfriedelan-3-one

Cat. No.: B13398743 Get Quote

For Immediate Release

This technical document provides a comprehensive overview of the spectroscopic data for 29-
Hydroxyfriedelan-3-one, a pentacyclic triterpenoid of significant interest to researchers in

natural product chemistry and drug development. This guide consolidates nuclear magnetic

resonance (NMR), mass spectrometry (MS), and infrared (IR) data, presents detailed

experimental protocols, and includes a workflow visualization for the spectroscopic analysis of

this class of compounds.

Core Spectroscopic Data
The structural elucidation of 29-Hydroxyfriedelan-3-one (also known as 29-hydroxyfriedelin)

relies on a combination of spectroscopic techniques. The data presented herein is compiled

from peer-reviewed literature to provide a reliable reference for researchers.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural determination of complex organic

molecules like 29-Hydroxyfriedelan-3-one. The ¹H and ¹³C NMR data provide a detailed map

of the carbon-hydrogen framework.

Table 1: ¹³C NMR Spectroscopic Data of 29-Hydroxyfriedelan-3-one
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Carbon No. Chemical Shift (δ) ppm

1 22.3

2 41.5

3 213.2

4 58.2

5 42.2

6 41.3

7 18.2

8 53.1

9 37.4

10 59.5

11 35.6

12 30.5

13 39.7

14 38.3

15 32.4

16 36.0

17 30.0

18 42.8

19 35.3

20 28.1

21 32.8

22 39.2

23 6.8

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13398743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


24 14.7

25 17.9

26 20.2

27 18.6

28 32.1

29 72.7

30 35.0

Note: Data referenced from Mahato, S.B., and Kundu, A.P., Phytochemistry, 1994, 37(6), 1517-

1575.[3][4][5][6][7]

Table 2: ¹H NMR Spectroscopic Data of 29-Hydroxyfriedelan-3-one

Proton No.
Chemical Shift (δ)
ppm

Multiplicity J (Hz)

H-23 0.88 d 7.2

H-24 0.72 s

H-25 0.86 s

H-26 1.04 s

H-27 1.00 s

H-28 0.99 s

H-29 3.35 & 3.45 d & d 10.7

H-30 0.95 s

Note: ¹H NMR data for friedelane-type triterpenoids often show complex overlapping signals in

the aliphatic region. The table highlights key resolved signals. Full assignment typically requires

2D NMR techniques.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound, as well as structural details based on its fragmentation pattern.

Table 3: Mass Spectrometry Data for 29-Hydroxyfriedelan-3-one

Parameter Value

Molecular Formula C₃₀H₅₀O₂

Molecular Weight 442.7 g/mol

Exact Mass 442.3811

Key Fragmentation Ions (m/z)
442 [M]⁺, 427 [M-CH₃]⁺, 411 [M-CH₂OH]⁺, 273,

205

Note: The fragmentation pattern is characteristic of the friedelane skeleton. The loss of the

hydroxymethyl group (CH₂OH) is a key diagnostic feature.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data of 29-Hydroxyfriedelan-3-one

Wavenumber (cm⁻¹) Assignment

~3450 O-H stretching (hydroxyl group)

~2930 C-H stretching (aliphatic)

~1715 C=O stretching (six-membered ring ketone)

~1050 C-O stretching (primary alcohol)

Note: The presence of both a hydroxyl and a carbonyl group is clearly indicated by the strong

absorption bands in these regions.[8]
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Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for

triterpenoids like 29-Hydroxyfriedelan-3-one, based on standard methodologies reported in

the literature.

NMR Spectroscopy
Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.5 mL

of a suitable deuterated solvent (e.g., CDCl₃ or C₅D₅N). Tetramethylsilane (TMS) is typically

added as an internal standard (δ 0.00).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer,

typically operating at a frequency of 400 MHz or higher for protons.

¹H NMR Acquisition: Standard pulse sequences are used. Key parameters include a

sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering

the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Proton-decoupled spectra are acquired. A wider spectral width (e.g., 0-

220 ppm) is used. DEPT (Distortionless Enhancement by Polarization Transfer) experiments

(DEPT-90 and DEPT-135) are often performed to differentiate between CH, CH₂, and CH₃

groups.

2D NMR Experiments: For complete and unambiguous assignment of all proton and carbon

signals, a suite of 2D NMR experiments is essential. This includes COSY (Correlation

Spectroscopy) to establish ¹H-¹H connectivities, HSQC (Heteronuclear Single Quantum

Coherence) to identify one-bond ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple

Bond Correlation) to identify long-range (2-3 bond) ¹H-¹³C correlations.

Mass Spectrometry
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Instrumentation: High-resolution mass spectrometry (HRMS) is performed using techniques

such as ESI (Electrospray Ionization) or EI (Electron Ionization).
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EI-MS Protocol: The sample is introduced into the mass spectrometer, often via a direct

insertion probe or after separation by Gas Chromatography (GC). The molecules are ionized

by a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion

and characteristic fragment ions.

ESI-MS Protocol: The sample solution is introduced into the mass spectrometer via an ESI

source. This soft ionization technique typically produces protonated molecules [M+H]⁺ or

sodiated adducts [M+Na]⁺, providing clear molecular weight information with minimal

fragmentation. Tandem MS (MS/MS) can be used to induce fragmentation and obtain

structural information.

Infrared Spectroscopy
Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet,

where a small amount of the solid sample is finely ground with dry KBr and pressed into a

thin transparent disk. Alternatively, the spectrum can be recorded from a solution in a

suitable solvent (e.g., CHCl₃) in an IR-transparent cell.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum (of the KBr pellet or solvent) is first recorded. The

sample is then scanned, typically over the range of 4000-400 cm⁻¹. The final spectrum is

presented as percent transmittance or absorbance versus wavenumber.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the isolation and structural elucidation of

a natural product like 29-Hydroxyfriedelan-3-one using spectroscopic methods.
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Caption: Workflow for the isolation and structural elucidation of 29-Hydroxyfriedelan-3-one.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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